[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate
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Overview
Description
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate is a complex organic compound with the molecular formula C20H24N4O6 and a molecular weight of 416.434 g/mol This compound is characterized by its unique structure, which includes a cyanocyclohexyl group, a carbamoylmethyl linkage, a morpholinyl ring, and a nitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyanocyclohexyl intermediate: This step involves the reaction of cyclohexylamine with cyanogen bromide to form 1-cyanocyclohexylamine.
Carbamoylation: The 1-cyanocyclohexylamine is then reacted with chloroformate to form the corresponding carbamate.
Coupling with methyl 2-(morpholin-4-yl)-5-nitrobenzoate: The carbamate intermediate is coupled with methyl 2-(morpholin-4-yl)-5-nitrobenzoate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The morpholinyl ring can undergo nucleophilic substitution reactions, where the morpholine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted morpholinyl derivatives.
Scientific Research Applications
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with cellular components: Affecting cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(morpholin-4-yl)-5-nitrobenzoate can be compared with similar compounds such as:
These compounds share structural similarities but differ in their specific functional groups and overall reactivity. The unique combination of the cyanocyclohexyl, carbamoylmethyl, morpholinyl, and nitrobenzoate groups in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-morpholin-4-yl-5-nitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O6/c21-14-20(6-2-1-3-7-20)22-18(25)13-30-19(26)16-12-15(24(27)28)4-5-17(16)23-8-10-29-11-9-23/h4-5,12H,1-3,6-11,13H2,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNHSALNIKVKLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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